molecular formula C7H14O B13525124 3-Cyclopropyl-2-methylpropan-1-ol

3-Cyclopropyl-2-methylpropan-1-ol

Cat. No.: B13525124
M. Wt: 114.19 g/mol
InChI Key: OBLPBQPCPDIYSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Cyclopropyl (B3062369) Alcohols in Organic Chemistry and Synthesis

Cyclopropyl alcohols are valuable building blocks in organic synthesis. The three-membered ring is highly strained, making it susceptible to ring-opening reactions that can lead to the formation of a variety of other functional groups and carbon skeletons. nih.gov This reactivity makes cyclopropyl alcohols useful as synthetic intermediates. For instance, they can be used in the synthesis of other cyclic compounds, such as cyclopentenes, through rearrangement reactions. chemicalbook.com Furthermore, the cyclopropyl group itself is a feature in a number of biologically active molecules, and methods for its introduction are of significant interest to medicinal chemists. The development of stereoselective methods for the synthesis of cyclopropyl alcohols has been a major focus, as the stereochemistry of the alcohol can direct subsequent reactions. organic-chemistry.orgdocbrown.info

Structural Features and Stereochemical Considerations within the Cyclopropyl Alcohol Class

The structure of cyclopropyl alcohols, including 3-Cyclopropyl-2-methylpropan-1-ol (B6588307), presents interesting stereochemical considerations. The cyclopropane (B1198618) ring is a rigid triangular structure, and substituents can be located either on the same side (cis) or on opposite sides (trans) of the ring. In the case of this compound, the propanol (B110389) side chain is attached to the cyclopropane ring. The carbon atom of the propanol chain to which the hydroxyl group is attached (C1) and the carbon atom bearing the methyl group (C2) are potential stereocenters. The carbon of the cyclopropane ring attached to the propanol chain is also a stereocenter if the other two ring carbons are differently substituted, which is not the case here.

The presence of multiple stereocenters means that this compound can exist as several stereoisomers (enantiomers and diastereomers). The relative orientation of the substituents on the propanol chain and the cyclopropane ring will significantly influence the molecule's three-dimensional shape and, consequently, its physical and chemical properties. The IUPAC Gold Book provides a strict definition for meso compounds, which are achiral members of a set of diastereoisomers that also includes at least one chiral member. stackexchange.com The stereoisomers of 1,2,3-trimethylcyclopropane, for example, are not considered meso because none of them are chiral. stackexchange.com A similar detailed analysis would be required to definitively classify the stereoisomers of this compound.

Overview of Research Trajectories for Alkyl-Substituted Cyclopropyl-Substituted Propanols

Research into alkyl-substituted cyclopropyl-substituted propanols has largely focused on their synthesis and transformation into other valuable compounds. A variety of synthetic methods have been developed to access these molecules with high levels of stereocontrol. These methods often involve the cyclopropanation of allylic alcohols or the addition of organometallic reagents to cyclopropyl-containing aldehydes or ketones. organic-chemistry.orgmarquette.edu

A significant research trajectory involves the use of these alcohols in ring-opening and rearrangement reactions to generate more complex molecular architectures. The strain energy of the cyclopropane ring is a driving force for these transformations. Furthermore, the development of catalytic and enantioselective methods for the synthesis of these compounds remains an active area of research, as access to enantiomerically pure materials is often crucial for applications in medicinal chemistry and materials science. organic-chemistry.orgdocbrown.info While specific research on this compound is not widely reported, the general trends in the field suggest that its synthesis and potential for further chemical transformations would be of interest to synthetic organic chemists.

Scope and Objectives for the Comprehensive Study of this compound

Given the limited specific information available for this compound, a comprehensive study of this compound would be a valuable contribution to the field of organic chemistry. The primary objectives of such a study would be:

Synthesis and Purification: To develop a reliable and efficient synthetic route to this compound. This would likely involve the reduction of a corresponding ester or aldehyde, such as methyl 3-cyclopropyl-2-methylpropanoate. The purification of the final product would be crucial to obtain a well-characterized sample.

Spectroscopic and Physicochemical Characterization: To thoroughly characterize the compound using a variety of analytical techniques. This would include obtaining detailed Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C), Mass Spectrometry (MS) data, and Infrared (IR) spectra to confirm the molecular structure. docbrown.infodocbrown.info The determination of physical properties such as boiling point, melting point (if applicable), and density would also be important.

Stereochemical Analysis: To investigate the stereoisomers of this compound. This would involve the development of methods to separate the different stereoisomers or to synthesize them stereoselectively. The absolute and relative configurations of the stereoisomers would need to be determined using techniques such as X-ray crystallography or advanced NMR methods.

Reactivity Studies: To explore the chemical reactivity of this compound. This would include investigating its susceptibility to oxidation, esterification, and other reactions of the hydroxyl group, as well as exploring the potential for ring-opening or rearrangement reactions of the cyclopropyl group under various conditions (e.g., acidic, basic, thermal).

The successful completion of these objectives would provide a fundamental understanding of the properties and chemical behavior of this compound, paving the way for its potential application in various areas of chemical synthesis and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

3-cyclopropyl-2-methylpropan-1-ol

InChI

InChI=1S/C7H14O/c1-6(5-8)4-7-2-3-7/h6-8H,2-5H2,1H3

InChI Key

OBLPBQPCPDIYSA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC1)CO

Origin of Product

United States

Synthetic Methodologies for 3 Cyclopropyl 2 Methylpropan 1 Ol and Analogous Structures

Direct Construction of the Cyclopropyl (B3062369) Moiety

The most common approach to synthesizing cyclopropyl-containing molecules like 3-cyclopropyl-2-methylpropan-1-ol (B6588307) is through the direct formation of the three-membered ring from an unsaturated precursor, typically an alkene. This section explores several key reactions utilized for this purpose.

Cyclopropanation Reactions of Unsaturated Precursors

Cyclopropanation reactions involve the addition of a carbene or carbenoid to a double bond. The choice of reagent and catalyst is crucial in determining the efficiency, stereoselectivity, and functional group tolerance of the reaction.

The Simmons-Smith reaction is a cornerstone of cyclopropane (B1198618) synthesis, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgorganicreactions.org This reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.orgucalgary.ca For the synthesis of cyclopropylmethyl alcohols, the hydroxyl group of an allylic alcohol can direct the cyclopropanation to occur on the same face of the double bond, a feature that has been widely exploited for stereocontrol. organicreactions.orgorganic-chemistry.org

Modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden its applicability. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, is often preferred for the cyclopropanation of unfunctionalized alkenes. wikipedia.org Furthermore, the development of catalytic asymmetric versions of the Simmons-Smith reaction has been a significant area of research, allowing for the synthesis of enantioenriched cyclopropanes from achiral allylic alcohols. nih.govnih.gov These catalytic systems often employ chiral ligands to control the stereochemical outcome. nih.govacs.org The reactivity and selectivity of the zinc reagents can be fine-tuned by altering the electronic and steric properties of the groups attached to the zinc atom. nih.govacs.org

Reagent SystemKey FeaturesReference(s)
Zn-Cu couple / CH₂I₂Classic Simmons-Smith conditions, stereospecific. wikipedia.orgorganicreactions.org
Et₂Zn / CH₂I₂ (Furukawa mod.)Increased reactivity, suitable for unfunctionalized alkenes. wikipedia.org
Catalytic Chiral LigandsEnables asymmetric synthesis of cyclopropanes. nih.govnih.govacs.org
Tunable Zinc Reagents (RXZnCH₂Y)Reactivity and selectivity can be modulated. nih.govacs.org

Transition metals, particularly palladium and rhodium, are widely used to catalyze cyclopropanation reactions, often using diazo compounds as carbene precursors. nih.govwikipedia.org Rhodium(II) complexes are particularly effective catalysts for the cyclopropanation of olefins with diazo compounds. wikipedia.org These reactions can be rendered highly enantioselective through the use of chiral rhodium catalysts. nih.govnih.gov

Palladium-catalyzed cyclopropanation offers an alternative route. organic-chemistry.orgacs.org For instance, the palladium-catalyzed cross-coupling of aryl bromides or triflates with cyclopropylmagnesium bromide in the presence of zinc bromide can yield cyclopropyl arenes. organic-chemistry.org Palladium catalysts have also been employed in the cyclopropanation of 2-substituted 1,3-dienes. acs.org

Zinc-based systems, beyond the Simmons-Smith reaction, are also prominent. Zinc carbenoids can be generated from various precursors and their reactivity tailored for specific applications. thieme-connect.de For example, a class of tunable zinc reagents (RXZnCH₂Y) has proven effective for the cyclopropanation of a range of olefins. acs.org Zinc-catalyzed systems have also been developed for the β-functionalization of cyclopropanols. acs.org

Metal CatalystCarbene Source / Co-reagentKey FeaturesReference(s)
Rhodium(II) complexesDiazo compoundsHighly effective, can be made enantioselective with chiral ligands. nih.govwikipedia.orgnih.gov
Palladium complexesCyclopropylmagnesium bromide / Aryl halidesCross-coupling approach to aryl cyclopropanes. organic-chemistry.org
Palladium complexesDiazo esters / 1,3-dienesRegioselective cyclopropanation of dienes. acs.org
Zinc-based systemsDihaloalkanes, Diazo compoundsVersatile, tunable reactivity. acs.orgthieme-connect.de

Organocatalytic and organometallic approaches provide metal-free or alternative metal-based strategies for cyclopropanation. The Kulinkovich reaction, for instance, utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide to convert esters into cyclopropanols. youtube.com This reaction proceeds through a titanacyclopropane intermediate. The use of tertiary Grignard reagents with dibromomethane (B42720) in an ether solvent has been shown to be an effective method for the preparation of cyclopropyl carbinols from unsaturated alcoholates. google.com

Organozinc reagents are central to many cyclopropanation methods. nih.gov The Simmons-Smith reaction and its variants rely on the formation of an organozinc carbenoid. ucalgary.canih.gov The development of novel organozinc species, such as RXZnCH₂Y, has allowed for the efficient cyclopropanation of even unreactive, unfunctionalized alkenes. nih.gov The reactivity of these organozinc reagents can be controlled by modifying the 'RX' group. nih.govacs.org Furthermore, cobalt-catalyzed cross-coupling reactions between alkyl iodides and cyclopropyl Grignard reagents offer a method for introducing the cyclopropyl group. organic-chemistry.org

In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, including cyclopropanation. researchgate.net This approach utilizes light to initiate radical-based reaction cascades. For example, a photo-induced intermolecular deoxycyclopropanation of alcohols has been developed using an organophotocatalyst. nih.gov This method allows for the direct conversion of alcohols to cyclopropanes and exhibits broad functional group tolerance. researchgate.netnih.gov Photoredox-catalyzed cyclopropanation can also be achieved through the reaction of 1,1-disubstituted alkenes via a radical addition-anionic cyclization cascade. researchgate.net Another strategy involves a photoredox-catalyzed C–C bond cleavage of existing cyclopropanes to form new functionalized products. nih.gov

Stereoselective and Asymmetric Synthesis Strategies

The synthesis of a specific stereoisomer of this compound requires stereoselective or asymmetric synthetic methods. A common strategy involves the diastereoselective cyclopropanation of a chiral allylic alcohol. The existing stereocenter in the alcohol directs the approach of the cyclopropanating agent. wiley-vch.de

Asymmetric synthesis aims to create chiral molecules from achiral starting materials with a preference for one enantiomer. In the context of cyclopropane synthesis, this is often achieved through the use of chiral catalysts or chiral auxiliaries. For instance, the asymmetric Simmons-Smith reaction of γ-silicon substituted allylic alcohols using (+)-diethyl tartrate as a chiral auxiliary can produce optically active silicon-substituted cyclopropylmethyl alcohols with high stereoselectivity. oup.comoup.com

Another approach involves a three-step sequence of aldol (B89426) reaction, directed cyclopropanation, and retro-aldol cleavage to achieve the asymmetric synthesis of enantiopure cyclopropane-carboxaldehydes. rsc.orgrsc.orgnih.gov Tandem reactions, where multiple transformations occur in a single pot, provide an efficient route to enantio- and diastereomerically enriched cyclopropyl alcohols. nih.gov These methods often involve an initial asymmetric addition to an unsaturated aldehyde followed by a directed cyclopropanation. nih.gov

Catalytic asymmetric cyclopropanation of allylic alcohols has been achieved using various metal catalysts, including titanium-TADDOLate complexes, which have shown high yields and enantiomeric ratios for certain substrates. organic-chemistry.org

StrategyKey FeaturesReference(s)
Diastereoselective CyclopropanationUtilizes a chiral substrate to direct the stereochemical outcome. wiley-vch.de
Asymmetric Simmons-Smith ReactionEmploys a chiral auxiliary to induce enantioselectivity. oup.comoup.com
Aldol-Cyclopropanation-Retro-Aldol SequenceA multi-step strategy for asymmetric synthesis of cyclopropane carboxaldehydes. rsc.orgrsc.orgnih.gov
Tandem Asymmetric Addition/CyclopropanationOne-pot synthesis of enantioenriched cyclopropyl alcohols. nih.gov
Catalytic Asymmetric CyclopropanationUses a chiral catalyst to control enantioselectivity. organic-chemistry.org
Enantioselective Cyclopropanation (e.g., Chiral Ligands, Chiral Catalysts)

Enantioselective cyclopropanation is a powerful tool for the asymmetric synthesis of cyclopropyl-containing compounds. This method often involves the use of transition metal catalysts complexed with chiral ligands to control the stereochemical outcome of the reaction.

A prominent example involves the use of chiral rhodium(II) catalysts for the cyclopropanation of olefins with diazo compounds. For instance, the reaction of an alkene with ethyl diazoacetate, catalyzed by a chiral rhodium(II) carboxylate, can yield the corresponding cyclopropane with high enantioselectivity. The choice of the chiral ligand is critical in achieving high levels of stereocontrol.

Another approach utilizes chiral copper(I) complexes, often with bis(oxazoline) (BOX) or salen-type ligands. These catalysts are effective in the cyclopropanation of a variety of olefins with diazoacetates, providing access to chiral cyclopropyl esters which can then be converted to the desired alcohol.

The development of novel chiral ligands and catalysts continues to be an active area of research, with the goal of improving the enantioselectivity and broadening the substrate scope of these reactions.

Diastereoselective Control in Cyclopropyl Alcohol Formation

When a molecule contains multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is crucial. In the context of forming cyclopropyl alcohols, this often involves directing the approach of a reagent to a prochiral face of the molecule.

One strategy involves the use of chiral auxiliaries attached to the substrate. These auxiliaries can create a sterically biased environment, forcing the cyclopropanating agent to add to a specific face of the double bond, thus controlling the diastereoselectivity. After the reaction, the auxiliary can be removed to yield the desired diastereomer.

Furthermore, substrate-directable reactions can be employed. For example, the hydroxyl group of an allylic or homoallylic alcohol can coordinate to the metal catalyst, directing the cyclopropanation to the syn-face of the double bond. This approach is particularly useful for the synthesis of syn-cyclopropylmethanols.

The choice of reaction conditions, including the solvent and temperature, can also play a significant role in influencing the diastereomeric ratio of the product.

Substrate-Controlled Stereoselectivity

In substrate-controlled stereoselectivity, the inherent chirality of the starting material dictates the stereochemical outcome of the reaction. This is a powerful strategy as it does not require external chiral reagents or catalysts.

For the synthesis of compounds like this compound, a chiral starting material containing a pre-existing stereocenter can be used to direct the formation of the new stereocenters. For example, starting with a chiral aldehyde or ketone, a Wittig-type reaction could be used to introduce a double bond, followed by a diastereoselective cyclopropanation. The existing stereocenter would influence the facial selectivity of the cyclopropanation step.

Another approach involves the use of chiral pool starting materials, which are readily available, inexpensive, and enantiomerically pure natural products. These can be chemically modified to introduce the cyclopropyl group in a diastereoselective manner.

One-Pot and Multicomponent Synthesis Approaches

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel. This approach minimizes waste, reduces purification steps, and can lead to significant time and cost savings.

For the synthesis of cyclopropyl-containing alcohols, a multicomponent reaction could involve the in-situ generation of a reactive intermediate that then undergoes a cyclopropanation reaction. For example, a reaction between an aldehyde, a phosphonium (B103445) ylide, and a source of the cyclopropyl group could potentially be designed to occur in a single pot.

While specific one-pot syntheses for this compound are not widely reported, the principles of MCRs are being increasingly applied to the synthesis of complex targets, and it is a promising area for future development in this field.

Functionalization of Existing Cyclopropyl Rings to Yield the Alcohol Moiety

An alternative to constructing the cyclopropane ring is to start with a pre-existing cyclopropyl moiety and introduce the desired alcohol functionality.

Reduction of Cyclopropyl Ketones or Aldehydes

The reduction of cyclopropyl ketones or aldehydes is a straightforward and common method for the synthesis of cyclopropyl alcohols. A variety of reducing agents can be employed for this transformation.

For simple reductions where no new stereocenter is formed, mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are often sufficient. For the reduction of a ketone to a secondary alcohol where a new stereocenter is created, the choice of reducing agent can influence the diastereoselectivity.

Reducing AgentSubstrateProductDiastereoselectivity
Sodium BorohydrideCyclopropyl methyl ketone1-CyclopropylethanolN/A (racemic)
Lithium Aluminum HydrideCyclopropyl phenyl ketone(1-Cyclopropyl)(phenyl)methanolN/A (racemic)
L-Selectride®2-Methylcyclopropyl phenyl ketone(2-Methylcyclopropyl)(phenyl)methanolHigh (substrate dependent)

The stereochemical outcome can often be predicted by Felkin-Anh or Cram's rule models, which consider the steric and electronic effects of the substituents on the carbonyl group and the approaching nucleophile (hydride).

Nucleophilic Additions to Cyclopropyl-Substituted Carbonyls

Nucleophilic addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to cyclopropyl-substituted aldehydes or ketones is another versatile method for generating cyclopropyl alcohols. This approach allows for the introduction of a wide range of substituents.

For instance, the addition of a methylmagnesium bromide to cyclopropanecarboxaldehyde (B31225) would yield 1-cyclopropylethanol. If a chiral aldehyde or a chiral nucleophile is used, this reaction can be performed with a degree of stereocontrol.

Carbonyl CompoundNucleophileProduct
CyclopropanecarboxaldehydeMethylmagnesium bromide1-Cyclopropylethanol
Cyclopropyl methyl ketoneEthylmagnesium bromide1-Cyclopropyl-1-propanol
2-CyclopropylacetaldehydePhenylithium1-Cyclopropyl-2-phenylethanol

The reactivity of the cyclopropyl group needs to be considered, as some highly reactive organometallic reagents can potentially open the cyclopropane ring under certain conditions. Careful choice of reagents and reaction conditions is therefore important.

Synthetic Routes from Non-Cyclopropyl Precursors

The synthesis of cyclopropane-containing molecules from acyclic precursors is a significant area of organic chemistry, often requiring innovative strategies to construct the strained three-membered ring. For a target molecule like this compound, this involves building the cyclopropyl group from a non-cyclic starting material.

Chain Elongation Reactions

Chain elongation methods are fundamental in organic synthesis, allowing for the construction of carbon skeletons. In the context of synthesizing this compound from non-cyclopropyl precursors, these reactions would typically involve the coupling of a fragment that will become the cyclopropyl ring with a propanol (B110389) backbone.

One conceptual approach involves a Grignard reaction. A suitable Grignard reagent, which could be formed from a precursor that will ultimately be converted to a cyclopropane ring, can react with an appropriate aldehyde or epoxide. For instance, a homoallylic halide could be used to form a Grignard reagent, which then reacts with isobutyraldehyde. The resulting homoallylic alcohol could then undergo an intramolecular cyclization to form the cyclopropyl ring.

Another strategy is the alkylation of a suitable nucleophile. For example, a malonic ester synthesis variant could be employed. Diethyl malonate could be alkylated with a homoallylic halide. Subsequent functional group manipulations, including decarboxylation and reduction, followed by cyclization of the double bond (e.g., via a Simmons-Smith reaction), would lead to the desired carbon skeleton.

A two-step aldehyde homologation has been described for the synthesis of cyclopropyl aldehydes, which can then be reduced to the corresponding alcohols. nd.edu This methodology involves an initial homoaldol reaction to create an O-enecarbamate, followed by activation of the alcohol and subsequent cyclization to yield a cyclopropyl aldehyde. nd.edu This aldehyde can then be reduced to the primary alcohol.

Table 1: Conceptual Chain Elongation Strategies

Strategy Precursors Key Steps Intermediate Final Step
Grignard Reaction Homoallylic halide, Isobutyraldehyde Formation of Grignard reagent, Nucleophilic addition Homoallylic alcohol Intramolecular cyclization
Malonic Ester Synthesis Diethyl malonate, Homoallylic halide Alkylation, Decarboxylation Alkylated ester Reduction, Cyclization
Aldehyde Homologation Aldehyde, O-enecarbamate precursor Homoaldol reaction, Activation O-enecarbamate Cyclization, Reduction

Rearrangement Reactions (e.g., Thermal Cope Rearrangement to form cyclopropyl structures)

Sigmatropic rearrangements, particularly the Cope and Claisen rearrangements, are powerful tools in organic synthesis for the formation of carbon-carbon bonds and ring systems. The Cope rearrangement is a thermal isomerization of a 1,5-diene. masterorganicchemistry.comnrochemistry.com While it typically involves the reorganization of double bonds within a six-carbon framework, variations of this reaction can lead to the formation of cyclic structures.

A tandem intramolecular cyclopropanation/Cope rearrangement sequence has been developed, which provides a stereospecific route to complex cyclic systems. acs.org In this process, a metal-catalyzed cyclopropanation of a diene can lead to a divinylcyclopropane intermediate. This intermediate is highly susceptible to a Cope rearrangement, often under the same thermal conditions as its formation, to yield a larger ring, such as a cycloheptadiene. acs.org

The formation of a cyclopropyl group via a Cope-type rearrangement is less direct but can be envisioned through strategic precursor design. For instance, the thermal rearrangement of certain vinyl-substituted small rings can lead to the formation of cyclopropane derivatives. A related process is the vinylcyclopropane (B126155) rearrangement, where a vinylcyclopropane isomerizes into a cyclopentene (B43876) upon heating. While this reaction opens the cyclopropane ring, the reverse reaction, though thermodynamically unfavorable, illustrates the principle of forming cyclopropanes from isomeric dienes via rearrangement pathways.

The Oxy-Cope rearrangement, a variation where the 1,5-diene contains a hydroxyl group at the C-3 position, results in the formation of an enol, which then tautomerizes to a carbonyl compound. masterorganicchemistry.com This process is generally irreversible and can be a strong driving force for the reaction. masterorganicchemistry.com By designing a substrate that, upon rearrangement, generates a structure that can subsequently be cyclized, a cyclopropyl-containing molecule could be synthesized.

Table 2: Rearrangement Reactions in Cyclopropane Synthesis

Rearrangement Type General Substrate Key Feature Relevance to Cyclopropane Synthesis
Cope Rearrangement 1,5-Diene researchgate.netresearchgate.net-Sigmatropic shift Formation of divinylcyclopropanes which can rearrange. acs.org
Tandem Cyclopropanation/Cope Diene + Carbene source In-situ formation of a divinylcyclopropane followed by rearrangement. acs.org Access to complex cyclic systems containing cyclopropane motifs.
Oxy-Cope Rearrangement 3-Hydroxy-1,5-diene Irreversible formation of a carbonyl compound. masterorganicchemistry.com Can be used to drive a reaction towards a product that can be further elaborated into a cyclopropane.

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of fine chemicals like this compound can be made more environmentally friendly by focusing on several key areas.

Solvent-Free or Environmentally Benign Solvent Systems

A major focus of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution.

Solvent-Free Reactions: Mechanochemistry, such as ball milling, offers a promising alternative to solvent-based synthesis. rsc.org This technique involves the use of mechanical force to induce chemical reactions in the solid state, eliminating the need for solvents and often reducing reaction times and energy consumption. rsc.org While specific applications to this compound may not be documented, the synthesis of various organic molecules, including those of pharmaceutical importance, has been successfully demonstrated using this method. rsc.org

Microwave-assisted synthesis is another technique that can often be performed under solvent-free conditions. cem.com Reactions can be carried out by adsorbing the reactants onto a solid support, such as alumina (B75360) or silica, and then irradiating with microwaves. cem.com This can lead to dramatic rate enhancements and higher yields compared to conventional heating. cem.com

Environmentally Benign Solvents: When a solvent is necessary, the use of greener alternatives is encouraged. Water is an ideal green solvent due to its non-toxicity and availability. While organic substrates are often insoluble in water, the use of phase-transfer catalysts or surfactants can facilitate reactions. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are another class of green solvents. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by changing the pressure and temperature.

Atom-Economical Transformations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com Reactions with high atom economy are inherently "greener" as they generate less waste.

Addition and rearrangement reactions are typically 100% atom-economical. For example, a Diels-Alder reaction is a highly atom-efficient process. nih.gov In the context of synthesizing this compound, a key step is the formation of the cyclopropane ring. The Simmons-Smith reaction, which uses a zinc-copper couple and diiodomethane, has poor atom economy due to the formation of zinc iodide as a stoichiometric byproduct. Catalytic cyclopropanation methods, where a catalyst is used to transfer a carbene from a diazo compound, offer a more atom-economical alternative.

Hydrogenation reactions are also highly atom-economical. The final step in many syntheses of this compound would likely be the reduction of a corresponding aldehyde or ester. Using catalytic hydrogenation (H₂) for this reduction is highly atom-economical, with water being the only byproduct if reducing an ester, or no byproduct if reducing an aldehyde. This is preferable to using stoichiometric reducing agents like lithium aluminum hydride or sodium borohydride, which have lower atom economy.

Table 3: Comparison of Atom Economy in a Reduction Step

Reaction Reducing Agent Byproducts Atom Economy
Aldehyde Reduction H₂/Catalyst None 100%
Aldehyde Reduction NaBH₄ Borate salts Low
Ester Reduction LiAlH₄ Aluminum salts Low

Catalyst Design for Sustainability

The development of sustainable catalysts is crucial for green chemistry. This involves designing catalysts that are highly active and selective, operate under mild conditions, and are made from earth-abundant, non-toxic materials. researchgate.netdtu.dk

For the synthesis of alcohols, significant research has gone into developing catalysts for the hydrogenation of CO₂ and biomass-derived feedstocks. researchgate.netrsc.org While these are generally focused on simpler alcohols like ethanol, the principles are applicable to more complex structures. For instance, the development of non-precious metal catalysts (e.g., based on iron, copper, or nickel) to replace expensive and rare metals like palladium, rhodium, and ruthenium is a key goal.

In the synthesis of cyclopropane-containing molecules, rhodium and palladium are often used in catalytic cyclopropanation and cross-coupling reactions. organic-chemistry.org A greener approach would involve the development of catalysts based on more abundant metals like iron or copper to perform these transformations. Furthermore, designing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a major aspect of sustainable catalyst design. acs.org This simplifies product purification and reduces waste from the catalyst. For example, catalysts can be immobilized on solid supports, allowing for their use in continuous flow reactors, which can be more efficient and safer than batch processes.

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 3 Cyclopropyl 2 Methylpropan 1 Ol

Unraveling Reaction Pathways for Cyclopropanation Reactions

The formation of the defining cyclopropyl (B3062369) ring in precursors to 3-cyclopropyl-2-methylpropan-1-ol (B6588307) is a critical step in its synthesis. Various synthetic strategies can be employed for cyclopropanation, each with its own distinct reaction pathway. A common approach involves the Simmons-Smith reaction or its variants, which utilize a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. The generally accepted mechanism for the Simmons-Smith reaction involves the formation of an organozinc intermediate, (iodomethyl)zinc iodide (ICH₂ZnI), which then delivers the methylene (B1212753) group to an alkene precursor in a concerted fashion. This concerted mechanism, proceeding through a "butterfly" transition state, accounts for the observed stereospecificity of the reaction, where the stereochemistry of the starting alkene is retained in the cyclopropane (B1198618) product.

Another prominent pathway for cyclopropanation involves the use of diazo compounds in the presence of a metal catalyst, such as copper or rhodium complexes. In these reactions, the diazo compound serves as a carbene precursor. The metal catalyst coordinates to the diazo compound, leading to the extrusion of nitrogen gas and the formation of a metal-carbene intermediate. This highly reactive species then undergoes a cycloaddition reaction with an appropriate alkene substrate to furnish the cyclopropane ring. The precise mechanism can vary depending on the catalyst and substrate, but it generally involves the transfer of the carbene moiety from the metal center to the double bond.

Furthermore, intramolecular cyclopropanation reactions can also be envisioned as a route to cyclopropyl-containing building blocks. For instance, the decomposition of a suitably functionalized pyrazoline can lead to the formation of a cyclopropane ring with the concomitant loss of nitrogen. The thermal or photochemical conditions employed for this decomposition can influence the stereochemical outcome of the reaction.

Detailed Analysis of Stereocontrol Mechanisms (e.g., Felkin-Anh Model, Transition State Geometries)

Achieving the desired stereochemistry at the C2 position of this compound is paramount. A plausible synthetic route involves the nucleophilic addition of a cyclopropyl organometallic reagent (e.g., cyclopropylmagnesium bromide or cyclopropyllithium) to 2-methylpropanal. The stereochemical outcome of such a reaction can often be rationalized using the Felkin-Anh model. This model predicts the preferred trajectory of the incoming nucleophile to the carbonyl group of a chiral aldehyde.

According to the Felkin-Anh model, the largest group (L) on the α-carbon to the carbonyl is oriented anti-periplanar to the incoming nucleophile to minimize steric hindrance. The medium (M) and small (S) groups are then positioned accordingly. The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107 degrees) from the side opposite to the large group. In the case of 2-methylpropanal, the two methyl groups are of equal size, but for a related chiral aldehyde, this model would be crucial for predicting the diastereoselectivity.

The transition state geometries in these reactions are highly ordered, three-dimensional arrangements of the atoms at the point of highest energy along the reaction coordinate. The relative energies of the different possible transition states determine the product distribution. For instance, the Felkin-Anh model predicts the lowest energy transition state, which leads to the major diastereomer. Computational studies can provide further insights into the precise bond lengths, bond angles, and torsional angles of these transition states, helping to refine our understanding of the factors governing stereoselectivity.

Identification and Characterization of Key Intermediates

The synthesis of this compound likely proceeds through a series of reactive intermediates. In the context of a Grignard-based synthesis, the key intermediate would be the magnesium alkoxide formed immediately after the addition of the cyclopropylmagnesium bromide to 2-methylpropanal. This intermediate is then protonated during the aqueous workup to yield the final alcohol product. While typically not isolated, the structure of this alkoxide intermediate can be inferred from the stereochemistry of the final product.

In cyclopropanation reactions, the nature of the key intermediate is highly dependent on the chosen method. For the Simmons-Smith reaction, the (iodomethyl)zinc iodide carbenoid is a crucial intermediate. Its structure and reactivity have been the subject of numerous studies, which have shown that it exists in equilibrium with other zinc species in solution. In metal-catalyzed cyclopropanations using diazo compounds, the metal-carbene complex is the key intermediate responsible for the cyclopropane formation. The structure of this intermediate, including the coordination environment of the metal and the nature of the ancillary ligands, plays a vital role in determining the efficiency and stereoselectivity of the reaction. These intermediates are often short-lived and are typically characterized using spectroscopic techniques under specialized conditions or through trapping experiments.

Role of Catalysts and Reagents in Directing Reactivity and Selectivity

Catalysts and reagents are instrumental in controlling the reactivity and selectivity of the synthetic steps leading to this compound. In catalytic asymmetric cyclopropanation reactions, chiral catalysts are employed to induce enantioselectivity, leading to the preferential formation of one enantiomer of the cyclopropane product over the other. For example, rhodium complexes bearing chiral ligands have been shown to be highly effective in catalyzing the asymmetric cyclopropanation of alkenes with diazoacetates. The chiral ligands create a chiral environment around the metal center, which differentiates between the two prochiral faces of the alkene, thereby directing the carbene transfer to one face selectively.

The choice of reagent is also critical. For instance, in the Simmons-Smith reaction, the use of different zinc reagents, such as the Furukawa reagent (Et₂Zn/CH₂I₂), can lead to improved reactivity and selectivity compared to the traditional zinc-copper couple. The nature of the solvent can also have a profound impact on the reaction outcome by influencing the aggregation state and reactivity of the organometallic species involved.

In the nucleophilic addition step, the choice of the cyclopropyl organometallic reagent and the presence of additives can influence the diastereoselectivity. For example, the use of certain Lewis acids can chelate to the carbonyl oxygen and the α-substituent of a chiral aldehyde, locking the conformation and leading to enhanced stereocontrol. The counterion of the organometallic reagent (e.g., MgBr⁺, Li⁺) can also play a role in the organization of the transition state.

Below is a table summarizing the influence of various catalysts and reagents on key synthetic transformations relevant to the synthesis of this compound.

Reaction TypeCatalyst/ReagentRoleExpected Outcome
CyclopropanationZn-Cu couple / CH₂I₂ (Simmons-Smith)Generates zinc carbenoidStereospecific cyclopropanation of an alkene precursor
CyclopropanationRh₂(OAc)₄ / N₂CHCO₂EtCatalyzes carbene transferEfficient cyclopropanation of an alkene
CyclopropanationChiral Rhodium(II) catalyst / Diazo compoundInduces enantioselectivityEnantioenriched cyclopropane product
Nucleophilic AdditionCyclopropylmagnesium bromideNucleophilic cyclopropyl sourceFormation of the C-C bond to create the alcohol
Nucleophilic AdditionLewis Acid (e.g., TiCl₄, BF₃·OEt₂)Chelating agentEnhanced diastereoselectivity in addition to a chiral aldehyde

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 3 Cyclopropyl 2 Methylpropan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra would provide a complete picture of the atomic connectivity and environment within 3-Cyclopropyl-2-methylpropan-1-ol (B6588307).

The ¹H NMR spectrum is anticipated to reveal six distinct proton environments. The chemical shifts are influenced by neighboring functional groups, with the electronegative oxygen of the alcohol group deshielding nearby protons. The cyclopropyl (B3062369) protons are expected in the highly shielded upfield region, a characteristic feature of such strained rings.

The predicted proton signals are as follows:

A doublet for the methyl protons (C4-H₃), coupled to the adjacent methine proton (C2-H).

A multiplet for the methine proton (C2-H), coupled to the methyl protons, the methylene (B1212753) protons of the alcohol (C1-H₂), and the methylene protons adjacent to the cyclopropyl group (C3-H₂).

A doublet for the primary alcohol's methylene protons (C1-H₂), coupled to the methine proton (C2-H).

A triplet for the methylene protons adjacent to the cyclopropyl ring (C3-H₂), coupled to the methine proton (C2-H) and the cyclopropyl methine proton (C5-H).

A complex multiplet for the cyclopropyl methine proton (C5-H).

Distinct multiplets for the non-equivalent cyclopropyl methylene protons (C6-H₂).

A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, the chemical shift of which is dependent on solvent and concentration.

Predicted ¹H NMR Data

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
C4-H₃ ~0.9 - 1.0 Doublet (d) ~6.5 - 7.0
C2-H ~1.6 - 1.8 Multiplet (m) -
C1-H₂ ~3.4 - 3.6 Doublet (d) ~6.0 - 6.5
C3-H₂ ~1.3 - 1.5 Triplet (t) ~7.0 - 7.5
C5-H ~0.6 - 0.8 Multiplet (m) -
C6-H₂ ~0.2 - 0.5 Multiplet (m) -

The ¹³C NMR spectrum is expected to show six unique carbon signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry. The carbon attached to the hydroxyl group (C1) would be the most deshielded among the aliphatic carbons. The carbons of the cyclopropyl ring are characteristically found in the upfield region.

Predicted ¹³C NMR Data

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (CH₂OH) ~65 - 70
C2 (CH) ~35 - 40
C3 (CH₂) ~30 - 35
C4 (CH₃) ~15 - 20
C5 (Cyclopropyl CH) ~8 - 12

Two-dimensional NMR experiments are indispensable for confirming the precise structural assembly.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key expected correlations include those between the C1-H₂ and C2-H protons, the C2-H and C4-H₃ protons, and crucially, between the C3-H₂ protons and both the C2-H and C5-H protons, confirming the link between the propanol (B110389) chain and the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. It would definitively link each proton signal to its corresponding carbon signal from the ¹H and ¹³C NMR spectra, for instance, confirming that the signal at ~3.5 ppm belongs to the carbon at ~68 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is vital for piecing together the molecular skeleton. An essential correlation would be observed between the C1-H₂ protons and the C2 and C3 carbons. Another key correlation would be between the cyclopropyl protons (C5-H, C6-H₂) and the C3 carbon, unequivocally establishing the 3-cyclopropyl substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): For this achiral molecule, NOESY would primarily confirm through-space proximities that are also evident from bond connectivity, for example, between the C2-H proton and the protons on C1, C3, and C4.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₁₄O.

The predicted monoisotopic mass would be 114.1045 Da .

The fragmentation pattern in mass spectrometry provides further structural proof. Key predicted fragmentation pathways under electron ionization (EI) would include:

Loss of water: A peak at M-18 (m/z 96.0939) resulting from the dehydration of the alcohol.

Alpha-cleavage: The loss of a •CH₂OH radical (31 Da) would lead to a fragment at m/z 83.0855.

Cleavage of the cyclopropyl group: Loss of a propyl radical (•C₃H₅, 41 Da) could lead to a fragment at m/z 73.0648.

The base peak is likely to be a stable carbocation resulting from cleavage, such as the [M-CH₂OH]⁺ ion.

Predicted HRMS Fragmentation Data

m/z (Predicted) Formula Identity
114.1045 [C₇H₁₄O]⁺ Molecular Ion [M]⁺
96.0939 [C₇H₁₂]⁺ [M-H₂O]⁺
83.0855 [C₆H₁₁]⁺ [M-•CH₂OH]⁺

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR spectrum is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands confirming its structure as a primary alcohol with alkyl and cyclopropyl moieties. docbrown.info

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3600-3200 O-H stretch (broad) Alcohol
~3080-3000 C-H stretch Cyclopropyl C-H
~2950-2850 C-H stretch Aliphatic C-H
~1460 C-H bend CH₂/CH₃

The broad O-H stretching band is characteristic of hydrogen-bonded alcohols. The C-H stretching vibrations slightly above 3000 cm⁻¹ are a hallmark of the strained C-H bonds within the cyclopropyl ring, distinguishing them from the standard aliphatic C-H stretches below 3000 cm⁻¹. docbrown.info

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry Determination

As a simple, achiral alcohol, this compound is expected to be a liquid at standard conditions. Therefore, direct single-crystal X-ray diffraction analysis is not feasible. aps.org To obtain a solid-state structure, the compound would need to be converted into a crystalline derivative. wikipedia.org

Standard derivatization methods for alcohols include esterification to form benzoates, p-nitrobenzoates, or 3,5-dinitrobenzoates. These derivatives often form stable, high-quality crystals suitable for X-ray analysis. While the molecule itself is not chiral, X-ray crystallography of a suitable derivative would confirm the bond lengths, bond angles, and the solid-state conformation of the carbon skeleton, providing the ultimate proof of its structure. Currently, no such crystallographic studies on derivatives of this compound have been reported in the literature.

Chromatographic Methods for Purity Assessment and Isomeric Ratio Determination (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

The purity and isomeric composition of this compound are critical parameters that are typically assessed using chromatographic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for separating and quantifying the main component, as well as any impurities or stereoisomers. The choice between these techniques often depends on the volatility of the compound and the nature of the isomers to be separated.

Gas Chromatography (GC)

Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides a robust and sensitive means to quantify the percentage of the main component and any volatile impurities. For the determination of the isomeric ratio, particularly the enantiomeric ratio of the chiral center at C2, a chiral GC column is necessary.

Research Findings:

Below are representative GC methods for the analysis of this compound.

Table 1: Representative Gas Chromatography (GC) Method for Purity Assessment

ParameterValue
Instrument Gas Chromatograph with FID
Column DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min
Detector Temp. 280 °C
Sample Prep. 1 mg/mL in Dichloromethane

Table 2: Representative Chiral Gas Chromatography (GC) Method for Isomeric Ratio Determination

ParameterValue
Instrument Gas Chromatograph with FID
Column Chiraldex G-TA (Trifluoroacetyl-gamma-cyclodextrin), 30 m x 0.25 mm ID, 0.12 µm film thickness
Carrier Gas Hydrogen
Flow Rate 1.5 mL/min (constant pressure)
Inlet Temperature 230 °C
Injection Volume 1 µL (split ratio 100:1)
Oven Program 80 °C (hold 1 min), ramp to 150 °C at 2 °C/min, hold 10 min
Detector Temp. 250 °C
Sample Prep. 1 mg/mL in Hexane

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is another essential technique, particularly for the analysis of less volatile impurities and for the separation of enantiomers. For purity assessment, reversed-phase HPLC with a UV or refractive index (RI) detector is common. Since this compound lacks a strong chromophore, derivatization or the use of an RI detector may be necessary for sensitive detection.

For the determination of the isomeric ratio, chiral HPLC is the method of choice. This involves the use of a chiral stationary phase (CSP) that can differentiate between the enantiomers of the analyte.

Research Findings:

The separation of enantiomers of alcohols by HPLC is a well-established field. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are widely used and have been shown to be effective for resolving a broad range of chiral alcohols. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral stationary phase.

The following tables outline representative HPLC methods for the analysis of this compound.

Table 3: Representative High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

ParameterValue
Instrument HPLC with Refractive Index (RI) Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Volume 20 µL
Sample Prep. 1 mg/mL in Mobile Phase

Table 4: Representative Chiral High-Performance Liquid Chromatography (HPLC) Method for Isomeric Ratio Determination

ParameterValue
Instrument HPLC with UV Detector (after derivatization) or Chiral Detector
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10 v/v)
Flow Rate 0.5 mL/min
Column Temp. 25 °C
Injection Volume 10 µL
Detection 220 nm (if derivatized with a UV-active group)
Sample Prep. 1 mg/mL in Mobile Phase

Computational and Quantum Chemical Studies on 3 Cyclopropyl 2 Methylpropan 1 Ol

Geometry Optimization and Conformational Analysis of the Compound

The geometry optimization of 3-Cyclopropyl-2-methylpropan-1-ol (B6588307) would involve the use of computational methods, such as density functional theory (DFT) or ab initio calculations, to determine the most stable three-dimensional arrangement of its atoms. This process identifies the minimum energy conformation by exploring the potential energy surface of the molecule.

For this compound, several key conformational features would be of interest. The rotation around the C1-C2 and C2-C3 bonds would lead to various staggered and eclipsed conformations. The orientation of the cyclopropyl (B3062369) group relative to the rest of the molecule is of particular importance due to its unique electronic properties. dalalinstitute.com The cyclopropane (B1198618) ring itself is a rigid triangular structure with C-C-C bond angles of 60°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°. dalalinstitute.commaricopa.edu This inherent angle strain, along with torsional strain from eclipsed hydrogens, results in what are known as "bent" or "banana" bonds. dalalinstitute.com

The conformational analysis would likely reveal a preference for a "bisected" conformation, where the C-H bond of the tertiary carbon on the cyclopropyl ring eclipses the C2-C3 bond of the propanol (B110389) chain. This arrangement allows for optimal hyperconjugation between the filled Walsh orbitals of the cyclopropyl ring and the antibonding orbitals of the adjacent carbon chain, leading to stabilization. researchgate.net Studies on similar cyclopropyl carbinols have shown that such conformations are energetically favored. researchgate.net

A hypothetical conformational analysis would likely yield a potential energy surface with several local minima corresponding to different stable conformers. The global minimum would represent the most populated conformation at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (H-C1-C2-C3)Relative Energy (kcal/mol)
Anti180°0.00
Gauche 160°0.85
Gauche 2-60°0.85
Eclipsed 13.50
Eclipsed 2120°4.00

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific quantum chemical calculations.

Electronic Structure and Bonding Characteristics of the Cyclopropyl Ring and Alcohol Group

The electronic structure of this compound is dominated by the interplay between the strained cyclopropyl ring and the polar alcohol group. The bonding in the cyclopropane ring is a subject of considerable theoretical interest and is often described by the Walsh or Coulson-Moffitt models. wikipedia.org These models depict the C-C bonds as having significant p-character, which imparts some properties of a π-system to the ring. wikipedia.org This "pseudo-double bond" character allows the cyclopropyl group to act as a good electron donor through hyperconjugation. wikipedia.org

In this compound, the cyclopropyl group can donate electron density to the adjacent carbon atom, influencing the reactivity of the molecule. This electron-donating nature stabilizes adjacent carbocations, a property that has been extensively studied. researchgate.net The oxygen atom of the alcohol group, with its lone pairs of electrons, is an electron-rich center. The inductive effect of the alkyl chain and the electronic influence of the cyclopropyl group will modulate the electron density on the oxygen atom.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, would provide a quantitative picture of the electron distribution, atomic charges, and orbital interactions within the molecule. This would reveal the extent of hyperconjugation between the cyclopropyl ring and the propanol backbone and the nature of the C-O bond in the alcohol moiety.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of NMR spectra can aid in the structural elucidation of molecules and the assignment of experimental signals.

For this compound, the ¹H and ¹³C NMR spectra would exhibit characteristic signals. The protons and carbons of the cyclopropyl ring are known to have unusual chemical shifts due to the ring's unique electronic structure and the associated ring currents. researchgate.net Theoretical studies on cyclopropane itself have shown that the shielding effect of the C-C framework leads to upfield shifts for the ring protons. researchgate.net

The protons on the carbon bearing the hydroxyl group (C1) and the chiral center (C2) would have their chemical shifts influenced by the electronegativity of the oxygen atom and the neighboring methyl and cyclopropyl groups. The diastereotopic protons of the CH₂OH group would likely exhibit different chemical shifts.

Predictive calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can provide theoretical chemical shift values that can be compared with experimental data.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)
CH₂OH ~1.5 - 2.5
CH₂ OH~3.4 - 3.6
CH (CH₃)~1.6 - 1.8
CH ₂-cyclopropyl~1.2 - 1.4
Cyclopropyl-H (methine)~0.6 - 0.8
Cyclopropyl-H (methylene)~0.2 - 0.5
CH₃ ~0.9 - 1.1

Note: These are estimated chemical shift ranges based on related structures. chemicalbook.com Actual values can vary based on solvent and other experimental conditions.

Theoretical Elucidation of Reaction Pathway Energetics and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathway energetics and the characterization of transition states. For this compound, several reactions could be theoretically investigated.

For instance, the acid-catalyzed dehydration of this compound could lead to the formation of various alkene products through different mechanistic pathways. Theoretical calculations would involve locating the transition state structures for each step of the proposed mechanisms (e.g., E1 or E2). The activation energies calculated for each pathway would help in predicting the major and minor products of the reaction.

Similarly, the oxidation of the primary alcohol to an aldehyde or a carboxylic acid could be modeled. The transition states for these oxidation reactions, often involving reagents like chromates or permanganates, can be computationally characterized to understand the reaction mechanism and selectivity. Theoretical studies on the abstraction reactions of cyclopropenes by alcohols have demonstrated the utility of DFT in determining activation barriers and reaction enthalpies. nih.gov

Modeling of Stereoselectivity and Diastereoselectivity in Synthetic Reactions

Given that this compound is a chiral molecule, modeling the stereoselectivity and diastereoselectivity of its reactions is a crucial application of computational chemistry. For example, in reactions involving the chiral center at C2, the approach of a reagent can be sterically hindered by the methyl and cyclopropylmethyl substituents.

Computational models can be used to predict the preferred direction of attack of a nucleophile or electrophile. By calculating the energies of the transition states leading to different stereoisomeric products, the stereochemical outcome of a reaction can be rationalized and predicted. For instance, in the esterification of the alcohol with a chiral acid, four possible diastereomeric esters could be formed. Computational modeling of the transition states for the formation of each diastereomer would allow for the prediction of the major product.

The stereodirecting effect of the hydroxyl group in reactions such as cyclopropanation of an allylic precursor to this compound could also be modeled. The coordination of the reagent to the hydroxyl group can lead to a highly diastereoselective reaction, a phenomenon that has been successfully explained by computational models in similar systems. unl.pt The development of stereoselective syntheses of cyclopropyl alcohols often relies on such directed reactions. acs.orgnih.gov

Chemical Transformations and Reactivity of 3 Cyclopropyl 2 Methylpropan 1 Ol

Derivatization of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The primary alcohol group in 3-Cyclopropyl-2-methylpropan-1-ol (B6588307) is a key site for a variety of chemical transformations, including esterification, etherification, and oxidation. These reactions allow for the introduction of diverse functional groups, modifying the molecule's physical and chemical properties.

Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, typically in the presence of an acid catalyst. This reaction produces an ester, a class of compounds often associated with characteristic fragrances.

Etherification , the formation of an ether from the alcohol, can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents will typically stop at the aldehyde stage, while stronger agents will lead to the corresponding carboxylic acid.

TransformationReagent(s)Product Type
EsterificationCarboxylic Acid (or derivative), Acid CatalystEster
EtherificationBase, Alkyl HalideEther
Oxidation (Mild)e.g., PCC, DMPAldehyde
Oxidation (Strong)e.g., KMnO4, CrO3Carboxylic Acid

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions. nih.gov These reactions can be initiated by electrophiles, nucleophiles, or radicals, and often proceed with a high degree of regioselectivity and stereoselectivity. The presence of the hydroxymethyl group can influence the outcome of these reactions.

In the context of related cyclopropyl systems, ring-opening can be achieved through reactions such as hydroarylation, where the cyclopropane ring is opened by an aromatic nucleophile in the presence of a Brønsted acid. researchgate.net Additionally, radical-mediated ring-opening has been explored, where a radical initiator promotes the cleavage of a C-C bond in the cyclopropane ring. nih.gov For instance, oxidative radical ring-opening/cyclization of cyclopropane derivatives has been shown to be a powerful tool for synthesizing complex molecules. nih.gov

Reaction TypeKey ConditionsTypical Outcome
Acid-CatalyzedBrønsted or Lewis AcidsFormation of carbocation intermediates, leading to various ring-opened products. nih.gov
Radical-MediatedRadical Initiators (e.g., AIBN), Light, or HeatCleavage of a C-C bond to form a radical intermediate, which can then undergo further reactions. nih.gov
Reductive CleavageDissolving Metal Reductions (e.g., Li/NH3)Ring opening to form linear alkanes. core.ac.uk

Cyclopropane Ring-Expansion Reactions and Rearrangements

Beyond simple ring-opening, the cyclopropylmethyl system can undergo fascinating ring-expansion reactions and rearrangements. These transformations often proceed through carbocationic intermediates, where the relief of ring strain provides a strong thermodynamic driving force. For example, the treatment of cyclopropylmethanols with acid can lead to the formation of cyclobutanol (B46151) or homoallylic alcohol derivatives.

While specific studies on this compound are not abundant, the general principles of cyclopropylcarbinyl cation rearrangements are well-established. The substitution pattern on both the ring and the carbinol carbon significantly influences the product distribution.

Transformations Involving the Methyl Substituent

The methyl group at the C2 position of the propanol (B110389) chain is generally less reactive than the hydroxyl group or the cyclopropane ring. However, under specific and often harsh conditions, such as free-radical halogenation, this methyl group could be functionalized. Such transformations are not commonly the primary focus in synthetic strategies involving this molecule due to the presence of more reactive sites.

Stereospecific Transformations of the Cyclopropyl Alcohol

The presence of a stereocenter at the C2 position of the propanol chain means that this compound exists as a pair of enantiomers. Stereospecific transformations aim to control the stereochemical outcome of a reaction, either by using a chiral starting material or by employing a chiral reagent or catalyst.

For instance, enantioselective synthesis of cyclopropanes is a well-developed field, and similar strategies could be applied to the synthesis of enantiomerically pure this compound. organic-chemistry.org Once obtained in an enantiomerically pure form, stereospecific reactions of the hydroxyl group or the cyclopropane ring can be explored. For example, enzymatic resolutions or asymmetric oxidations could be employed to selectively react with one enantiomer over the other.

Enantioselective annulation reactions involving donor-acceptor cyclopropanes have been reported, showcasing the potential for complex, stereocontrolled transformations. scispace.com While not directly involving this compound, these studies provide a framework for potential stereospecific reactions. scispace.com

Applications of 3 Cyclopropyl 2 Methylpropan 1 Ol As a Synthetic Building Block and in Specialty Chemical Production

Role as an Intermediate in Natural Product Synthesis and Analogues

The cyclopropane (B1198618) ring is a recurring structural motif in a wide array of natural products, including terpenes, alkaloids, and fatty acids. researchgate.netmarquette.edursc.org This three-membered ring system is not merely a passive component; its inherent ring strain and rigid structure often impart significant biological activity, including antifungal, antiviral, and antibacterial properties. researchgate.netepfl.ch Consequently, the synthesis of these cyclopropane-containing natural products is a major focus of organic chemistry. researchgate.netrsc.org

Within this context, 3-Cyclopropyl-2-methylpropan-1-ol (B6588307) serves as a valuable chiral building block or synthon. Its structure contains the essential cyclopropyl (B3062369) group and a modifiable functional group (the primary alcohol), making it an ideal starting point for the construction of more complex molecules. The alcohol provides a convenient handle for elongation of the carbon chain or for the introduction of other functionalities necessary to build the final natural product or its synthetic analogues. The synthesis of enantiomerically pure cyclopropane derivatives is crucial for medicinal chemistry, and molecules like this compound are key intermediates in these synthetic pathways. researchgate.net

Utilization in the Synthesis of Complex Organic Molecules

The utility of this compound extends beyond natural products into the broader synthesis of complex organic molecules. Its value as a synthetic intermediate stems from the reactivity of its primary alcohol and the unique properties of the cyclopropyl group.

The primary alcohol can be readily transformed into other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group (such as a tosylate or halide) to allow for nucleophilic substitution reactions. This versatility allows chemists to incorporate the cyclopropylmethyl moiety into a larger molecular framework.

Furthermore, the cyclopropane ring itself can participate in unique chemical transformations. While often stable, its high ring strain (~27 kcal/mol) can be harnessed to drive certain reactions. epfl.ch Under specific conditions, such as radical-mediated processes, the ring can open, leading to the formation of linear or different cyclic structures. beilstein-journals.org This dual reactivity—functional group manipulation and potential ring-opening—makes this compound a versatile precursor for a diverse range of complex molecular architectures. beilstein-journals.org

Contribution to the Development of Specialty Chemicals (e.g., as a component in fragrance compositions for its chemical properties)

This compound and its close derivatives have found a significant application in the field of specialty chemicals, particularly in the fragrance industry. The structural motif of a small cycloalkane ring attached to a short, functionalized carbon chain is a common feature in many fragrance compounds.

Patents reveal that derivatives of this alcohol are prized for their unique scent profiles. For example, the oxidation of this compound would yield the corresponding ketone, a member of the 3-cyclopropyl-1-propanone class of compounds. These derivatives have been developed for use in perfume compositions and are described as possessing desirable "herbal, galbanum, green and pineapple odor notes". google.com

Moreover, processes have been specifically developed for the synthesis of cyclopropyl carbinols (alcohols) via the cyclopropanation of allylic alcoholates, with the explicit goal of producing ingredients for the flavor and fragrance industry. google.com This highlights the industrial relevance of this class of compounds and underscores the role of this compound as a direct precursor to valuable fragrance chemicals.

Precursor for the Synthesis of other Cyclopropyl Derivatives

One of the primary applications of this compound is as a starting material for the synthesis of other functionalized cyclopropane derivatives. The primary alcohol group is the key site for these transformations, allowing for the creation of a variety of related compounds while keeping the core cyclopropyl structure intact.

Common synthetic transformations starting from this compound include:

Oxidation: Mild oxidation yields 3-cyclopropyl-2-methylpropanal, while stronger oxidation conditions produce 3-cyclopropyl-2-methylpropanoic acid.

Esterification: Reaction with carboxylic acids or their derivatives leads to the formation of cyclopropylmethyl esters, which are themselves a class of compounds with potential applications as fragrances.

Substitution: The alcohol can be converted to a halide or sulfonate ester, which can then be displaced by a wide range of nucleophiles to introduce new functional groups. An example of a resulting derivative is 3-cyclopropyl-2-methylpropane-1-thiol, the sulfur analogue of the parent alcohol. nih.gov

Cross-Coupling Reactions: The molecule can be derivatized to participate in modern cross-coupling reactions, such as the Suzuki or Negishi coupling, to attach the cyclopropylmethyl fragment to aromatic or other complex systems. organic-chemistry.org

The following table summarizes the potential of this compound as a precursor.

Starting MaterialReaction TypePotential Product(s)
This compoundOxidation3-Cyclopropyl-2-methylpropanal, 3-Cyclopropyl-2-methylpropanoic acid
This compoundEsterificationCyclopropylmethyl esters
This compoundNucleophilic Substitution (via tosylate/halide)3-Cyclopropyl-2-methylpropane-1-thiol, -amine, -nitrile, etc. nih.gov
This compoundDerivatization & Cross-CouplingAryl- or alkenyl-substituted cyclopropylmethyl compounds organic-chemistry.org

This capacity for conversion into a wide range of other functionalized molecules makes this compound a foundational building block for creating novel cyclopropane-containing compounds for various chemical and industrial applications.

Future Research Directions and Perspectives

Development of Highly Efficient and Selective Synthetic Routes for 3-Cyclopropyl-2-methylpropan-1-ol (B6588307) and its Stereoisomers

The creation of this compound and its individual stereoisomers with high efficiency and selectivity remains a pivotal area for research. The presence of two stereocenters in the molecule means that four distinct stereoisomers exist, each potentially possessing unique biological activities and chemical properties.

Future synthetic strategies should focus on asymmetric synthesis to access enantiomerically pure forms of the compound. Methodologies such as the catalytic asymmetric Simmons-Smith cyclopropanation of allylic alcohols could be adapted for this purpose. nih.govunl.pt The use of chiral ligands in conjunction with zinc carbenoids has shown promise in achieving high enantio- and diastereoselectivity in the synthesis of other cyclopropyl (B3062369) alcohols. nih.gov Research into novel chiral catalysts and auxiliaries will be crucial in developing scalable and cost-effective routes. acs.orggoogle.com

A comparative analysis of potential synthetic strategies highlights the trade-offs between classical and modern methods. While traditional methods may be straightforward, they often lack stereocontrol. Modern catalytic methods, though potentially more complex to develop, offer the promise of high selectivity and efficiency.

Table 1: Comparison of Potential Synthetic Approaches

Synthetic MethodPotential AdvantagesPotential Challenges
Grignard Reaction Readily available starting materials.Lack of stereocontrol, potential for side reactions.
Simmons-Smith Cyclopropanation Well-established for cyclopropane (B1198618) formation. nih.govStoichiometric use of zinc reagents, challenges in catalytic asymmetric versions. nih.gov
Catalytic Asymmetric Hydrogenation Potential for high enantioselectivity.Synthesis of suitable unsaturated precursors.
Enzymatic Resolution High stereoselectivity.Enzyme stability and cost, separation of enantiomers.

Exploration of Novel Reactivity Patterns and Chemical Transformations

The inherent ring strain of the cyclopropyl group in this compound, combined with the reactivity of the primary alcohol, suggests a rich and largely unexplored chemical landscape. Future research should delve into the unique reactivity of this molecule, particularly focusing on reactions that leverage the interplay between the cyclopropyl and hydroxyl functionalities.

The hydroxyl group is a versatile handle for a variety of transformations, including oxidation, esterification, and etherification. msu.edu The oxidation of this compound would yield the corresponding aldehyde or carboxylic acid, which are valuable intermediates for further synthetic elaborations.

A particularly intriguing area of future study is the investigation of ring-opening reactions of the cyclopropane moiety. core.ac.uknih.govresearchgate.netrsc.orgresearchgate.net These reactions, which can be promoted by acid or transition metal catalysts, could lead to the formation of novel acyclic or larger ring structures that would be difficult to access through other means. The regioselectivity and stereoselectivity of these ring-opening reactions will be of fundamental importance. The stability of the cyclopropylcarbinyl cation intermediate is a key factor in these transformations. nih.govnjit.eduacs.org

The development of new catalytic systems to control the outcome of these transformations will be a significant area of research. For instance, selective C-C bond cleavage of the cyclopropane ring could provide access to a diverse range of functionalized molecules.

Advancement of Green and Sustainable Chemistry Approaches for its Production

In line with the growing importance of sustainable chemical manufacturing, future research must prioritize the development of green and sustainable methods for the production of this compound. This involves considering the entire lifecycle of the chemical process, from starting materials to final product isolation.

A key focus will be the utilization of renewable feedstocks. wordpress.comu-szeged.huyoutube.comgreenchemistry-toolkit.org Investigating biosynthetic pathways or using bio-derived starting materials could significantly reduce the environmental footprint of the synthesis. For example, propanol (B110389) and its derivatives can be produced from sustainable sources like captured CO2, green hydrogen, and biomass. cicenergigune.com

The principles of green chemistry, such as atom economy and the use of safer solvents, should guide the development of new synthetic routes. u-szeged.hu This includes exploring biocatalysis, where enzymes are used to perform chemical transformations with high selectivity and under mild conditions. The use of greener solvents, such as water or bio-based solvents like 2-methyltetrahydrofuran, should also be a priority. wordpress.com

Table 2: Green Chemistry Metrics for Evaluating Synthetic Routes

Green Chemistry MetricDescriptionRelevance to this compound Production
Atom Economy The measure of how many atoms from the starting materials are incorporated into the final product.Higher atom economy means less waste generated.
E-Factor The ratio of the mass of waste to the mass of product.A lower E-factor indicates a more environmentally friendly process.
Process Mass Intensity (PMI) The total mass used in a process divided by the mass of the product.A lower PMI signifies a more sustainable and efficient process.
Use of Renewable Feedstocks Sourcing starting materials from renewable biological sources. wordpress.comReduces reliance on finite fossil fuels. wordpress.comu-szeged.hu
Solvent Selection Choosing solvents with low environmental impact and toxicity.Minimizes pollution and health hazards.

In-depth Computational Design and Prediction of Novel Analogues

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of novel molecules. In the context of this compound, in-depth computational studies can provide valuable insights into its properties and guide the design of new analogues with enhanced characteristics.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as its spectroscopic properties. researchgate.net This information is crucial for understanding its reactivity and for interpreting experimental data. Computational studies can also be used to model reaction mechanisms, helping to elucidate the pathways of known reactions and to predict the feasibility of new transformations. acs.orgmanchester.ac.uk

Molecular modeling and quantitative structure-activity relationship (QSAR) studies can be used to design novel analogues of this compound with specific desired properties. unical.itmdpi.com For instance, by systematically modifying the structure and calculating properties such as binding affinity to a biological target, it may be possible to identify new drug candidates or materials precursors. This in-silico screening can significantly reduce the time and cost associated with experimental synthesis and testing.

Potential for Derivatization into Advanced Materials Precursors

The unique combination of a reactive hydroxyl group and a strained cyclopropane ring makes this compound an attractive starting point for the synthesis of advanced materials. Future research should explore its derivatization into monomers that can be used to create polymers with novel properties.

The hydroxyl group can be readily converted into other functional groups, such as acrylates or methacrylates, which are suitable for polymerization. dur.ac.uk The resulting polymers would contain pendant cyclopropyl groups, which could impart unique thermal and mechanical properties to the material. For instance, the cyclopropyl groups could act as cross-linking sites, allowing for the formation of robust polymer networks. dur.ac.uk

The ring-opening polymerization of cyclopropane-containing monomers is another exciting avenue for exploration. researchgate.net This could lead to the formation of polymers with novel backbone structures and potentially interesting properties, such as biodegradability or stimuli-responsiveness. The synthesis of copolymers with other monomers could further expand the range of accessible materials. jomardpublishing.com

The potential applications for such materials are broad, ranging from specialized coatings and adhesives to advanced composites and biomedical devices. smolecule.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.